tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-5-11-8-10(6-7-14-11)9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
VHEVZFOSUYYRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-ethylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for amines. Acidic hydrolysis is the primary method for its removal:
-
Reaction Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane/water mixtures .
-
Mechanism : The Boc group undergoes protonation, followed by cleavage to release CO₂ and form the corresponding ammonium salt.
-
Example : In a Boc-deprotection protocol, TFA (25 mL) was used to cleave the Boc group from a piperidine carbamate derivative at room temperature for 10 hours, yielding the free amine in >90% efficiency .
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions:
Sulfonylation
-
Reagents : Methanesulfonyl chloride (MsCl) in pyridine or dichloromethane with triethylamine (Et₃N) .
-
Conditions :
Reaction Component Quantity Temperature Time Yield Boc-protected amine 5.00 g 20°C 16 h 91% MsCl 2.13 mL 0°C → RT – – -
Product : tert-Butyl [(1-methanesulfonyl-2-ethylpiperidin-4-yl)methyl]carbamate .
Acylation
Stability Under Basic Conditions
Carbamates exhibit stability in mild bases but degrade under strong alkaline conditions:
-
Base-Mediated Decarboxylation : Alkanoyloxycarbamates undergo intramolecular decarboxylation in the presence of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), yielding alkylamines .
-
Example : A piperidine carbamate derivative treated with Cs₂CO₃ in DMF at 40°C for 12 hours produced decarboxylated products in 75–95% yields .
Hydrogen Bonding and Rotameric Effects
The carbamate group participates in hydrogen bonding, influencing its conformational equilibrium:
-
syn/anti Isomerism : In polar solvents, the syn-rotamer predominates due to intramolecular hydrogen bonding between the carbamate oxygen and adjacent NH group .
-
Impact on Reactivity : The syn-rotamer enhances electrophilic reactivity at the carbamate carbonyl, as observed in kinetic studies .
Comparative Reactivity Data
The table below summarizes key reactions:
Scientific Research Applications
Organic Synthesis
Protecting Group in Synthesis
One of the primary applications of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is as a protecting group for amines during multi-step organic synthesis. This function allows chemists to selectively react other functional groups without interference from amine functionalities. The compound can be easily removed under mild conditions, restoring the amine for further reactions.
Reactivity and Functionalization
The carbamate functional group in this compound enables it to participate in nucleophilic substitution reactions, facilitating the formation of new compounds with desired biological activities. Its ability to undergo hydrolysis under acidic or basic conditions allows for further derivatization, which is essential for developing novel therapeutic agents.
Medicinal Chemistry
Drug Development
The structural characteristics of this compound make it a candidate for drug design and development. Its interactions with biological targets can lead to the discovery of new drugs with specific pharmacological profiles. Preliminary studies suggest that compounds related to this structure may interact with neurotransmitter systems, including serotonin and dopamine pathways, indicating potential applications in treating neurological disorders .
Bioavailability Studies
Research has indicated that understanding the bioavailability of drugs involving carbamates like this compound is crucial for optimizing formulations. Studies on topical applications have focused on the absorption and systemic circulation of drug molecules, which is vital for evaluating their efficacy and safety .
Table 1: Summary of Applications in Research
Case Study: Interaction Studies
A study focused on the interaction of this compound with various receptors highlighted its potential as an antagonist at specific sites. This research underscores its relevance in developing compounds that modulate neurotransmitter activity, which could lead to advancements in treating psychiatric conditions .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate and related piperidine-based carbamates:
*Calculated molecular weight based on formula C13H26N2O2.
Key Observations:
Stereochemical variations, as seen in tert-butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate, highlight the importance of chirality in drug-receptor interactions .
Carbamate Linkage :
- Methylenecarbamate bridges (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate) enhance metabolic stability compared to direct C4-carbamate attachments .
Synthetic Utility :
- The Boc group in these compounds facilitates stepwise synthesis of complex molecules, such as kinase inhibitors (e.g., Tofacitinib derivatives), where piperidine scaffolds are common .
Physicochemical Properties: Polar substituents (e.g., 4-cyanopyridinyl in ) improve aqueous solubility, whereas alkyl groups (e.g., ethyl or methyl) enhance lipophilicity, influencing pharmacokinetics.
Biological Activity
tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is a chemical compound that has garnered attention in pharmaceutical chemistry due to its unique structure and potential biological activities. With a molecular formula of C13H26N2O2, it features a carbamate functional group, which plays a pivotal role in its reactivity and applications in organic synthesis.
The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate. The reaction conditions generally include the use of a base such as triethylamine to neutralize byproducts, and it is often monitored through thin-layer chromatography (TLC) to ensure completion. In industrial applications, automated reactors may be utilized for enhanced yield and purity .
Biological Activity
The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its applications in the development of pharmaceuticals, where it serves as a protecting group for amines during multi-step synthesis processes.
Research indicates that this compound may interact with biological targets through nucleophilic substitution reactions. This property is crucial for the development of new compounds with desired biological activities. However, specific interactions with biological targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the structural analogs and derivatives of this compound, highlighting their potential therapeutic applications:
- Inhibition Studies : A study on related compounds demonstrated that certain derivatives could act as inhibitors for key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These findings suggest potential applications in treating conditions like Alzheimer's disease .
- Protective Effects : Another research effort focused on a structurally similar compound that showed protective effects against amyloid beta-induced cytotoxicity in astrocyte cells. This suggests that modifications based on the carbamate structure could lead to compounds with neuroprotective properties .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have revealed that modifications to the piperidine ring can significantly alter bioavailability and efficacy, emphasizing the importance of structural design in drug development .
Comparative Analysis
The following table summarizes some structural analogs and their unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| tert-Butyl carbamate | Lacks piperidine ring | Simpler structure without additional functionalities |
| 4-Methylpiperidine | Contains piperidine ring | Lacks the carbamate group |
| tert-butyl N-[4-hydroxypiperidin-4-yl)methyl]carbamate | Hydroxyl group instead of methyl | Different functional group affecting reactivity |
| tert-butyl N-(2-methylpiperidin-4-yl)methylcarbamate | Similar structure but with methyl | Variation in substituent affecting properties |
Q & A
Q. What are the common synthetic routes for tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-ethylpiperidine derivatives. Key steps include:
- Protection : The piperidine nitrogen is protected using tert-butyl carbamate (Boc) groups via carbamate coupling reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base such as triethylamine (TEA) .
- Functionalization : Subsequent alkylation or reductive amination introduces the ethyl group at the piperidine 2-position.
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling temperature (0–25°C) and reaction time (12–24 hours) .
- Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of unprotected amine protons at δ 1.4–1.6 ppm) .
Q. How is tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The Boc group is identified by tert-butyl protons (δ 1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm). Piperidine protons appear as multiplets between δ 2.5–3.5 ppm, while ethyl groups show triplets near δ 1.2–1.3 ppm .
- IR Spectroscopy : Carbamate C=O stretching vibrations are observed at ~1680–1700 cm⁻¹, and N-H stretches (if deprotected) at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₄H₂₇N₂O₂: 267.207) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the alkylation of the piperidine ring in this compound?
- Methodological Answer : Competing N-alkylation versus O-alkylation can occur. To suppress side reactions:
- Use bulky bases (e.g., DIPEA) to favor N-alkylation .
- Employ polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates .
- If O-alkylation products form, selective hydrolysis (e.g., aqueous HCl in THF) removes undesired esters .
Q. How does stereochemistry at the piperidine 2-ethyl position influence biological activity?
- Methodological Answer :
- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times validated against pure standards .
- Pharmacological Assays : Stereoisomers are tested for receptor binding affinity (e.g., µ-opioid or σ receptors) using radioligand displacement assays. For example, (R)-enantiomers may show 10-fold higher activity than (S)-enantiomers due to steric compatibility with hydrophobic receptor pockets .
- Molecular Dynamics : Docking simulations (e.g., AutoDock Vina) predict interactions between the ethyl group and receptor residues (e.g., π-alkyl interactions with Phe residues) .
Q. What analytical methods resolve discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determines precise melting points (±1°C) and detects polymorphs (e.g., Form I melts at 98°C vs. Form II at 105°C) .
- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or DMSO, with quantification via UV-Vis spectroscopy (λ_max ~254 nm). Conflicting data may arise from impurities; repurification via recrystallization (ethanol/water) is advised .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent Boc group hydrolysis .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) in THF/water (1:1) at 25°C. Monitor Boc deprotection via ¹H NMR (disappearance of tert-butyl signal) .
- pH-Dependent Kinetics : Use UV-Vis spectroscopy to track degradation rates. For example, t₁/₂ at pH 2 may be 2 hours vs. 24 hours at pH 4, explaining variability in literature .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in peptidomimetic drug design?
- Methodological Answer :
- Peptide Coupling : The carbamate group is deprotected (e.g., TFA/DCM) to generate a free amine, which is coupled to carboxylic acids using HATU/DIPEA .
- Bioisosteric Replacement : The piperidine-ethyl moiety mimics proline residues in peptides, enhancing metabolic stability while retaining conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
